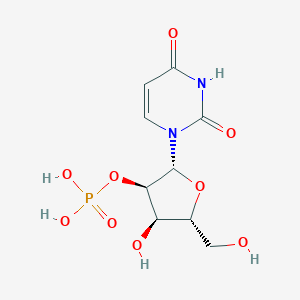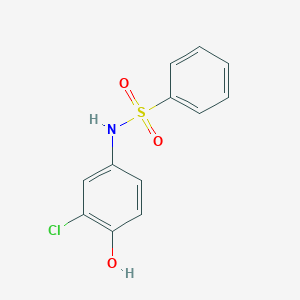
N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide, also known as CHS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CHS belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
Mechanism Of Action
The mechanism of action of N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer therapy.
Biochemical And Physiological Effects
N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide in lab experiments is its potent biological activity, which makes it a useful tool for studying various cellular processes. However, N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide is also known to be unstable in certain conditions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide, including the development of more stable analogs with improved biological activity and the investigation of its potential use in combination with other anticancer agents. Further studies are also needed to elucidate the precise mechanism of action of N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide and its potential applications in other scientific fields.
Synthesis Methods
The synthesis of N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide can be achieved by various methods, including the reaction of 3-chloro-4-hydroxybenzenesulfonamide with benzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-chloro-4-hydroxybenzenesulfonyl chloride with aniline in the presence of a base such as sodium carbonate.
Scientific Research Applications
N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide has also been investigated for its potential use as an antibacterial and antifungal agent.
properties
CAS RN |
51767-43-2 |
|---|---|
Product Name |
N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide |
Molecular Formula |
C12H10ClNO3S |
Molecular Weight |
283.73 g/mol |
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10ClNO3S/c13-11-8-9(6-7-12(11)15)14-18(16,17)10-4-2-1-3-5-10/h1-8,14-15H |
InChI Key |
AEQAEFWEYVSCIB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
Other CAS RN |
51767-43-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Oxaspiro[2.5]octane](/img/structure/B86694.png)
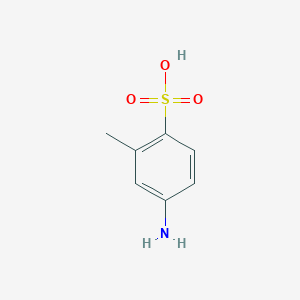
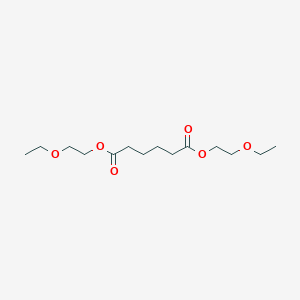

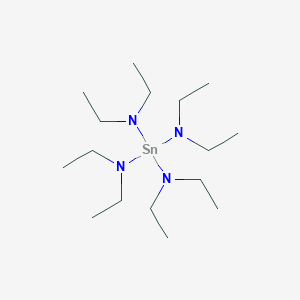


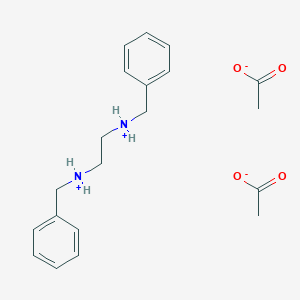
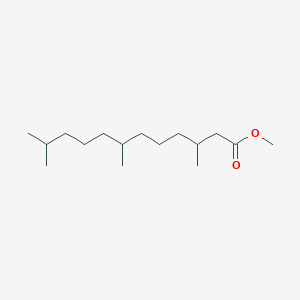
![Spiro[3.3]heptane](/img/structure/B86710.png)
